molecular formula C8H6BrIO3 B172423 Methyl 5-bromo-2-hydroxy-3-iodobenzoate CAS No. 18071-51-7

Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Cat. No. B172423
CAS RN: 18071-51-7
M. Wt: 356.94 g/mol
InChI Key: VSSVFOUMITYFEN-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is a chemical compound with the CAS Number 18071-51-7 . It has a linear formula of C8H6BrIO3 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is represented by the InChI code 1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 . The molecular weight of the compound is 356.94 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is a solid compound with a melting point range of 126 - 128 degrees Celsius . The compound has a molecular weight of 356.94 .

Scientific Research Applications

Synthesis in Antibiotic Constituents

Methyl 5-bromo-2-hydroxy-3-iodobenzoate plays a role in the synthesis of polysubstituted aromatic carboxylic acids, specifically in the production of aromatic constituents found in calichemicin antibiotics. These compounds are synthesized from readily available materials through a series of steps without requiring chromatographic separation, indicating an efficient synthesis process (Laak & Scharf, 1989).

Photodynamic Therapy in Cancer Treatment

A study highlights the synthesis of a zinc phthalocyanine substituted with a derivative including Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This compound demonstrated significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties, making it a promising type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Antipsychotic Agent Development

In the development of potential antipsychotic agents, Methyl 5-bromo-2-hydroxy-3-iodobenzoate derivatives have been used. These compounds showed potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating their relevance in the exploration of dopamine D-2 receptors for potential antipsychotic applications (Högberg, Ström, Hall, & Ögren, 1990).

Algal-Derived Compounds

Compounds related to Methyl 5-bromo-2-hydroxy-3-iodobenzoate have been isolated from the red alga Rhodomela confervoides. These bromophenol derivatives were studied for their structure and potential biological activities, although they were found inactive against several human cancer cell lines and microorganisms. This research expands the understanding of naturally occurring bromophenols and their derivatives (Zhao et al., 2004).

Metabolism and Excretion Studies

Studies on the metabolism and excretion of compounds similar to Methyl 5-bromo-2-hydroxy-3-iodobenzoate in various species revealed significant insights. For example, research on n-butyl 4-hydroxy-3,5-diiodobenzoate, a compound structurally related to Methyl 5-bromo-2-hydroxy-3-iodobenzoate, showed species-specific patterns in excretion and metabolism, contributing to our understanding of how different organisms process these compounds (Wold, Smith, & Williams, 1973).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSVFOUMITYFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394253
Record name methyl 5-bromo-2-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-3-iodobenzoate

CAS RN

18071-51-7
Record name methyl 5-bromo-2-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Cherney, L Zhang, J Lo, T Huynh… - Journal of Medicinal …, 2022 - ACS Publications
… Cyclization: Methyl 5-bromo-2-hydroxy-3-iodobenzoate (9.26 g, 25.9 mmol) was dissolved in triethylamine (130 mL) in a 350 mL sealed tube. tert-Butyl prop-2-yn-1-ylcarbamate (3.62 g, …
Number of citations: 15 pubs.acs.org

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